

Application Notes: Synthesis of Weinreb Amides Using N-Methylhydroxylamine Hydrochloride

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Compound of Interest

Compound Name: **N-Methylhydroxylamine hydrochloride**

Cat. No.: **B140675**

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Introduction

The Weinreb amide, an N-methoxy-N-methylamide, is a versatile functional group in organic synthesis, primarily utilized for the preparation of ketones and aldehydes.^{[1][2][3]} The reaction of a Weinreb amide with organometallic reagents such as Grignard or organolithium reagents forms a stable chelated tetrahedral intermediate, which upon acidic workup yields a ketone, effectively preventing the common problem of over-addition to form tertiary alcohols.^{[1][2][4]} N,O-dimethylhydroxylamine hydrochloride (also referred to as **N-methylhydroxylamine hydrochloride** in a broader sense of the parent amine) is a common and commercially available precursor for the formation of Weinreb amides.^[1] This document provides detailed protocols for the synthesis of Weinreb amides from various starting materials using N,O-dimethylhydroxylamine hydrochloride.

Key Advantages of Weinreb Amides:

- Prevention of Over-addition: The stability of the tetrahedral intermediate prevents the second addition of the nucleophile, leading to ketones in high yields.^{[1][4]}
- Versatility: Weinreb amides can be synthesized from a variety of starting materials, including carboxylic acids, acid chlorides, and esters.^{[1][5]}
- Aldehyde Synthesis: Selective reduction of Weinreb amides with reducing agents like lithium aluminum hydride (LiAlH_4) yields aldehydes.^{[1][3]}

Experimental Protocols

This section details common procedures for the synthesis of Weinreb amides from carboxylic acids and esters.

Protocol 1: Synthesis from Carboxylic Acids via Acyl Chloride Intermediate

This is a widely used two-step, one-pot procedure. The carboxylic acid is first converted to a more reactive acyl chloride, which then reacts with N,O-dimethylhydroxylamine hydrochloride.

Materials:

- Carboxylic acid
- Oxalyl chloride or Thionyl chloride
- N,O-dimethylhydroxylamine hydrochloride
- Pyridine or Triethylamine
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
- Argon or Nitrogen atmosphere

Procedure:

- Acid Chloride Formation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
- Amide Formation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq) in anhydrous DCM at 0 °C.

- Coupling: Slowly add the freshly prepared acid chloride solution to the N,O-dimethylhydroxylamine hydrochloride suspension at 0 °C.
- Completion and Workup: Allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Weinreb amide.
- Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis from Carboxylic Acids using a Coupling Agent (CDI)

This method avoids the use of harsh chlorinating agents and proceeds under mild conditions.

Materials:

- α -protected amino acid or other carboxylic acid
- N,N'-Carbonyldiimidazole (CDI)
- N,O-dimethylhydroxylamine hydrochloride
- N-methylmorpholine (NMM)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dichloromethane (DCM)

Procedure:

- Activation of Carboxylic Acid: Dissolve the α -protected amino acid (1.0 eq) in anhydrous THF and cool to 0 °C. Add CDI (1.5 eq) and stir the solution for 15-20 minutes at 0 °C.[6]
- Preparation of Amine: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and neutralize with NMM (1.1 eq) at 0 °C.[6]

- Coupling Reaction: Add the neutralized N,O-dimethylhydroxylamine solution to the activated carboxylic acid solution at 0 °C.[6]
- Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).[6]
- Workup and Purification: After completion, perform a standard aqueous workup. The desired product is typically obtained in good yield and can be further purified by column chromatography if necessary.[6]

Protocol 3: Synthesis from Esters using Trimethylaluminum

Esters can be directly converted to Weinreb amides using organoaluminum reagents.

Materials:

- Ester
- N,O-dimethylhydroxylamine hydrochloride
- Trimethylaluminum (AlMe_3)
- Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

- Amine Preparation: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM at 0 °C, slowly add a 2 M solution of trimethylaluminum in toluene (1.2 eq). Stir the mixture for 30-60 minutes at 0 °C.
- Ester Addition: Add a solution of the ester (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Quenching and Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry

over anhydrous Na_2SO_4 , and concentrate in vacuo.

- Purification: Purify the crude product by column chromatography.

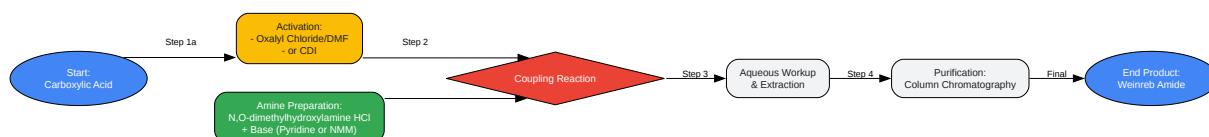
Data Presentation

The following table summarizes the synthesis of various Weinreb amides from different starting materials.

Starting Material	Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)
4-Pentenoic Acid	Oxalyl Chloride, DMF, N,O-dimethylhydr oxylamine HCl, Pyridine	CH ₂ Cl ₂	24	2	Not specified
N-Boc-Alanine	CDI, N,O-dimethylhydr oxylamine HCl, NMM	THF/DCM	0 to RT	-	92
Benzoic Acid	Triphosgene, Triphenylphosphine, N,O-dimethylhydr oxylamine HCl, Triethylamine	-	Ice-bath to RT	1	95.5
Aromatic/Aliphatic Carboxylic Acids	P[NCH ₃ (OCH ₃) ₃] ₃	Toluene	60	-	>90
N-acylbenzotriazoles	N,O-dimethylhydr oxylamine HCl, Triethylamine	THF	Reflux	24	73-97
N-[(R)-(+)- α -methylbenzyl]-2(S)-aziridinecarboxylic acid menthol ester	N,O-dimethylhydr oxylamine HCl, AlMe ₃	DCM	-	-	Excellent

Visualizations

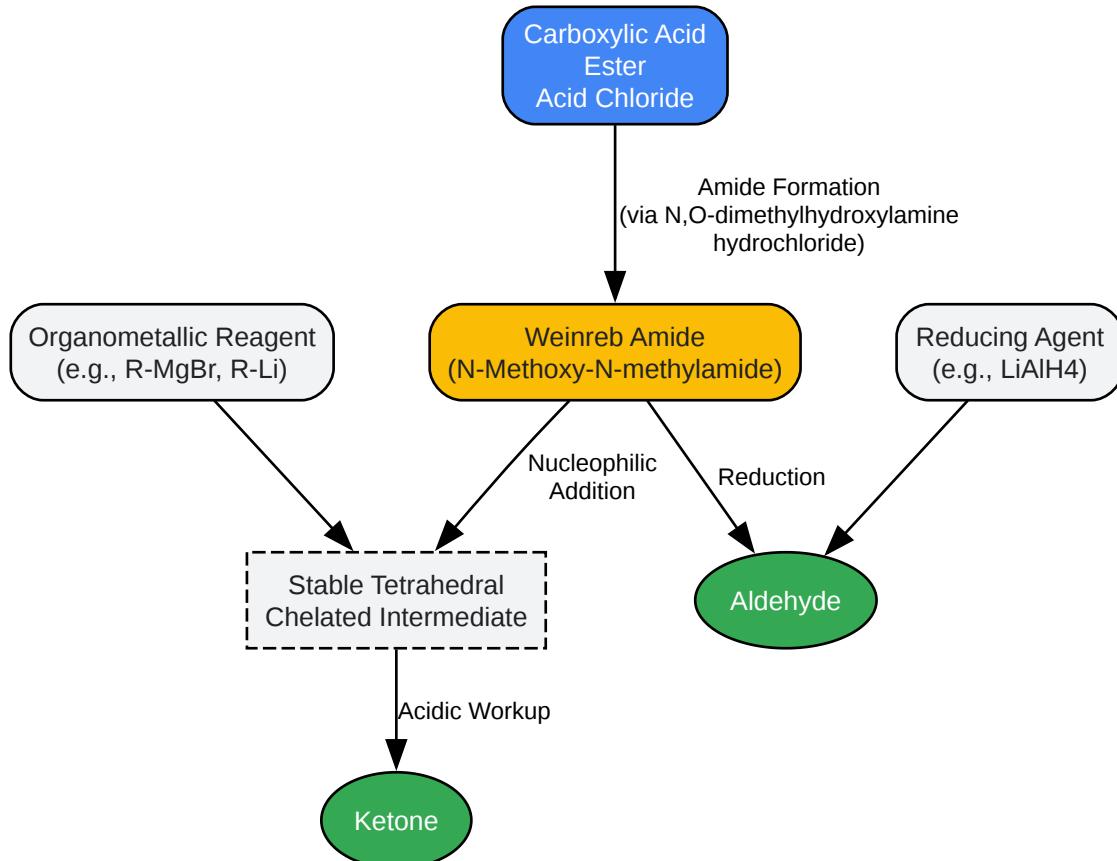
Experimental Workflow for Weinreb Amide Synthesis from Carboxylic Acid



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Caption: Workflow for Weinreb amide synthesis from a carboxylic acid.

Logical Relationship in Weinreb Ketone Synthesis



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Caption: Reaction pathways starting from a Weinreb amide.

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